molecular formula C10H8ClN3O2 B5769795 1-benzyl-4-chloro-3-nitro-1H-pyrazole

1-benzyl-4-chloro-3-nitro-1H-pyrazole

Cat. No. B5769795
M. Wt: 237.64 g/mol
InChI Key: HDFAHRHMRNWOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-chloro-3-nitro-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-3-nitro-1H-pyrazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the growth of cancer cells, fungi, and bacteria. It is believed that this compound may interfere with the biosynthesis of important cellular components, leading to the death of these cells.
Biochemical and physiological effects:
Studies have shown that 1-benzyl-4-chloro-3-nitro-1H-pyrazole exhibits a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-chloro-3-nitro-1H-pyrazole in lab experiments is its ability to exhibit a range of biological activities. This compound has been shown to have antitumor, antifungal, and antibacterial activities, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cell types, making it important to use caution when handling this compound in lab experiments.

Future Directions

There are several potential future directions for the study of 1-benzyl-4-chloro-3-nitro-1H-pyrazole. One potential direction is the development of new drugs based on this compound. Studies have shown that this compound has the potential to be used as a starting material for the synthesis of other biologically active compounds. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies could be conducted to explore the potential use of this compound in other areas, such as agriculture or environmental science.

Synthesis Methods

The synthesis of 1-benzyl-4-chloro-3-nitro-1H-pyrazole involves the reaction of benzylhydrazine with 4-chloro-3-nitro-1H-pyrazole-5-carboxylic acid. This reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained.

Scientific Research Applications

1-benzyl-4-chloro-3-nitro-1H-pyrazole has been studied for its potential use in the development of new drugs. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. Studies have also shown that this compound has the potential to be used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

1-benzyl-4-chloro-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-7-13(12-10(9)14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFAHRHMRNWOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-chloro-3-nitropyrazole

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